2-Amino-1,3-thiazole-4-carbohydrazide
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Overview
Description
2-Amino-1,3-thiazole-4-carbohydrazide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which 2-amino-1,3-thiazole-4-carbohydrazide belongs, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
It’s known that thiazole derivatives can act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists . They can also inhibit the in vivo growth of certain bacteria and act as schistosomicidal and anthelmintic drugs .
Biochemical Pathways
It’s known that some derivatives of 1,3,4-thiadiazole-2-amine, a similar compound, have been reported to inhibit inosine monophosphate dehydrogenase (impdh), an enzyme involved in the de novo synthesis of guanosine nucleotides, which is crucial for the proliferation of cancer cells and the replication of certain viruses .
Pharmacokinetics
It’s known that thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of this compound.
Result of Action
It’s known that some derivatives of 1,3,4-thiadiazole-2-amine have been reported to inhibit the extracellular signal-regulated kinase pathway and induce cell cycle arrest in human non-small lung carcinoma cells .
Action Environment
The solubility of thiazoles in various solvents suggests that the compound’s action could potentially be influenced by the chemical environment .
Biochemical Analysis
Biochemical Properties
2-Amino-1,3-thiazole-4-carbohydrazide, like other 2-aminothiazoles, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a variety of biochemical reactions, contributing to its diverse biological activities .
Cellular Effects
The cellular effects of this compound are largely dependent on the specific biochemical reactions it participates in. For example, it has been reported to have effects on purine and pyrimidine ribonucleotide pools of L1210 ascites cells in vivo .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to show high binding affinity with the target enzyme UDP-N-acetylmuramate/l-alanine ligase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-thiazole-4-carbohydrazide typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-thiazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Amino-1,3-thiazole-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-1,3-thiazole-4-carbohydrazide include:
- 2-Amino-1,3-thiazole-4-carboxamide
- 2-Amino-1,3-thiazole-4-carboxylic acid
- 2-Amino-1,3-thiazole-4-carboxaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-1,3-thiazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c5-4-7-2(1-10-4)3(9)8-6/h1H,6H2,(H2,5,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVLFJLFNMWTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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